4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one
Overview
Description
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one is a member of the class of coumarins, specifically a hydroxycoumarin. This compound is characterized by the substitution at position 3 by a 1-phenyl-3-oxo-1-butyl group. It is known for its biological activity and has been studied for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one typically involves the condensation of 4-hydroxycoumarin with a suitable aldehyde or ketone. One common method is the reaction of 4-hydroxycoumarin with 3-oxo-1-phenylbutanal under acidic or basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in different hydroxy derivatives.
Substitution: The hydroxyl group at position 4 can participate in substitution reactions, leading to the formation of various substituted coumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other biologically active compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticoagulant properties and potential use in treating thromboembolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one involves its interaction with specific molecular targets. For example, as an anticoagulant, it inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors. This inhibition leads to a decrease in the levels of active clotting factors, thereby preventing blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a similar structure and mechanism of action.
Coumarin: The parent compound of hydroxycoumarins, known for its fragrant properties and use in perfumes.
Dicoumarol: Another anticoagulant that acts by inhibiting vitamin K epoxide reductase.
Uniqueness
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
IUPAC Name |
2-hydroxy-3-(3-oxo-1-phenylbutyl)thiochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,22H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFXKSSTNXKDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(SC3=CC=CC=C3C2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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